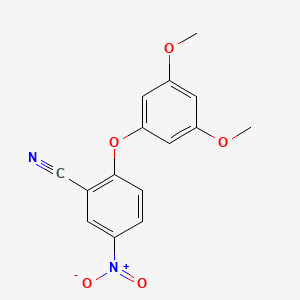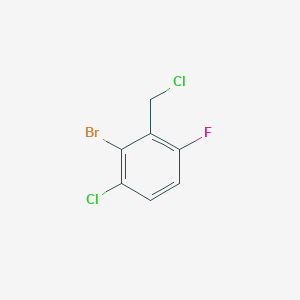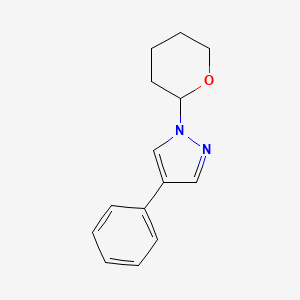
1-(Oxan-2-yl)-4-phenylpyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Oxan-2-yl)-4-phenylpyrazole is an organic compound that features a pyrazole ring substituted with a phenyl group and an oxan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Oxan-2-yl)-4-phenylpyrazole typically involves the reaction of a suitable pyrazole precursor with an oxan-2-yl derivative. One common method is the cyclization of hydrazones with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium ethoxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Oxan-2-yl)-4-phenylpyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild temperatures.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols, solvents like ethanol or acetonitrile.
Major Products Formed:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-(Oxan-2-yl)-4-phenylpyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery for treating various diseases.
Industry: Utilized in the development of agrochemicals, dyes, and polymers due to its versatile chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(Oxan-2-yl)-4-phenylpyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(Oxan-2-yl)-4-phenylpyrazole can be compared with other similar compounds, such as:
1-(Oxan-2-yl)-3-phenylpyrazole: Similar structure but with a different substitution pattern on the pyrazole ring.
1-(Oxan-2-yl)-4-methylpyrazole: Similar structure but with a methyl group instead of a phenyl group.
1-(Oxan-2-yl)-5-phenylpyrazole: Similar structure but with the phenyl group at a different position on the pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
938066-18-3 |
|---|---|
Fórmula molecular |
C14H16N2O |
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
1-(oxan-2-yl)-4-phenylpyrazole |
InChI |
InChI=1S/C14H16N2O/c1-2-6-12(7-3-1)13-10-15-16(11-13)14-8-4-5-9-17-14/h1-3,6-7,10-11,14H,4-5,8-9H2 |
Clave InChI |
HROBQYIJFDPCMU-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)N2C=C(C=N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclopropyl-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl]methanone](/img/structure/B13899099.png)
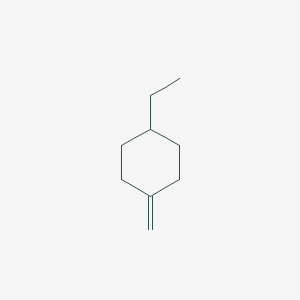
![(1R)-1-[(2S)-1-Methylpyrrolidin-2-YL]ethanol](/img/structure/B13899109.png)

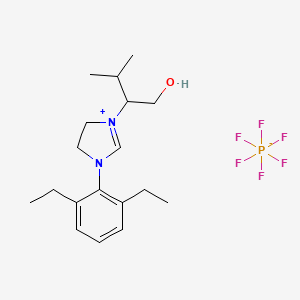

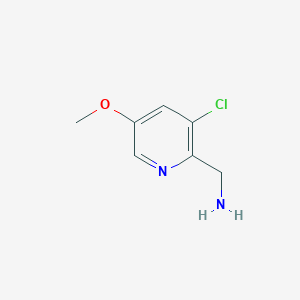
![3-[3-Methyl-2-oxo-4-(4-oxopiperidin-1-yl)benzimidazol-1-yl]piperidine-2,6-dione](/img/structure/B13899131.png)
![4-[2-(4-Methylphenyl)-2-oxoethoxy]benzaldehyde](/img/structure/B13899138.png)
